molecular formula C7H9NO B1585263 3,5-Dimethylpyridine-N-oxide CAS No. 3718-65-8

3,5-Dimethylpyridine-N-oxide

Cat. No. B1585263
Key on ui cas rn: 3718-65-8
M. Wt: 123.15 g/mol
InChI Key: SSTLCMOZTCLOLQ-UHFFFAOYSA-N
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Patent
US05066810

Procedure details

98 ml of glacial acetic acid were added dropwise, at 25° C., to 350 g of 3,5-dimethylpyridine. The mixture was heated to 50° C. and 870.3 g of 40% peracetic acid were metered in such that the temperature could be kept at 50° C. by cooling. About 1 hour after the addition of the peracetic acid had ended, the reaction mixture was cooled to 25° C. and 230 g of Na2SO3 in 1 1 of water were added dropwise, with cooling. After the excess peracetic acid had been destroyed (KI-starch test), 1330 ml of water were added, the mixture was rendered alkaline with 730 ml of 50% NaOH and the solution was extracted in several portions with a total of about 4500 ml of chloroform. The combined organic phases were dried with Na2SO4 and the solvent was evaporated off to about 740 ml.
Quantity
98 mL
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
870.3 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
230 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[CH3:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH3:12])[CH:11]=1.C(OO)(=O)C.[O-]S([O-])=O.[Na+].[Na+]>O>[CH3:5][C:6]1[CH:7]=[N+:8]([O-:3])[CH:9]=[C:10]([CH3:12])[CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
98 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
350 g
Type
reactant
Smiles
CC=1C=NC=C(C1)C
Step Two
Name
peracetic acid
Quantity
870.3 g
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
230 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
could be kept at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
After the excess peracetic acid had been destroyed (KI-starch test), 1330 ml of water
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted in several portions with a total of about 4500 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off to about 740 ml

Outcomes

Product
Name
Type
Smiles
CC=1C=[N+](C=C(C1)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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